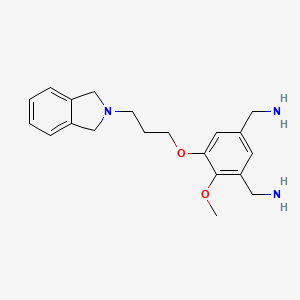MS31

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
MS31 is a synthetic organic compound recognized as a potent and selective inhibitor of the spindlin 1 protein, which is involved in various biological processes, particularly in the regulation of gene expression through its interaction with methylated lysine residues. The compound is characterized by its ability to bind specifically to the Tudor domain II of spindlin 1, thereby disrupting its function and potentially influencing downstream signaling pathways. The molecular formula for MS31 is C20H20N4O3, with a molecular weight of approximately 364.4 g/mol . Its structural characteristics include multiple aromatic rings and functional groups that contribute to its binding affinity and selectivity.
The biological activity of MS31 is predominantly linked to its role as a spindlin 1 inhibitor. By blocking the interaction between spindlin 1 and methylated lysines, MS31 can influence various cellular processes, including:
- Cell Proliferation: Inhibition of spindlin 1 may lead to reduced cell growth in certain cancer cell lines.
- Gene Regulation: MS31 alters the expression of genes regulated by spindlin 1, impacting cellular differentiation and development.
- Potential Anticancer Activity: Due to its ability to modulate gene expression, MS31 has been explored for its potential use in cancer therapeutics .
The synthesis of MS31 typically involves multi-step organic synthesis techniques, including:
- Formation of Intermediate Compounds: Starting materials undergo reactions such as nucleophilic substitutions and cyclizations to form key intermediates.
- Coupling Reactions: Intermediate compounds are then coupled through various methods (e.g., amide bond formation) to construct the final structure.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing .
MS31 has several notable applications in research and potential therapeutic areas:
- Cancer Research: As a spindlin 1 inhibitor, it is being investigated for its role in cancer therapies, particularly in tumors where spindlin 1 plays a critical role in tumor progression.
- Epigenetics Studies: MS31 serves as a valuable tool for studying the effects of methylation on gene expression and chromatin dynamics.
- Drug Development: The compound's unique mechanism of action makes it a candidate for further development into drugs targeting epigenetic regulators .
Interaction studies involving MS31 focus on its binding characteristics with spindlin 1 and other proteins that contain methylated lysines. These studies utilize techniques such as:
- Surface Plasmon Resonance: To measure the binding affinity of MS31 with spindlin 1.
- Isothermal Titration Calorimetry: To analyze thermodynamic parameters associated with the binding process.
- Cell-Based Assays: To evaluate the biological consequences of inhibiting spindlin 1 activity using MS31 .
Several compounds exhibit similar properties or mechanisms of action to MS31, particularly those targeting methyllysine readers or epigenetic regulators. Here are some notable examples:
| Compound Name | Structure Characteristics | Mechanism of Action |
|---|---|---|
| Compound A | Methyllysine reader inhibitor | Inhibits binding to methylated lysines |
| Compound B | Selective inhibitor of other Tudor domain proteins | Competes with methylated peptides |
| Compound C | Broad-spectrum epigenetic modulator | Alters multiple epigenetic pathways |
Uniqueness of MS31
What sets MS31 apart from these compounds is its high selectivity towards spindlin 1, making it particularly effective in modulating specific biological pathways without affecting other methyllysine readers significantly. This selectivity may offer advantages in therapeutic contexts where precise modulation of gene expression is required without broad-spectrum effects typical of less selective inhibitors .








